molecular formula C20H20N4OS B6535639 3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine CAS No. 1021256-65-4

3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B6535639
CAS No.: 1021256-65-4
M. Wt: 364.5 g/mol
InChI Key: VCPQDTBIBWQSII-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine (CAS 1021256-65-4) is a chemical compound with the molecular formula C20H20N4OS and a molecular weight of 364.464 g/mol . This complex molecule features a pyridazine core, a key heterocycle in medicinal chemistry known for its high dipole moment and hydrogen-bonding capacity, which are valuable properties in drug discovery for molecular recognition and optimizing target interactions . The structure is further elaborated with a 2-methylphenyl group and a piperazine ring, a moiety frequently used in bioactive molecules to influence physicochemical properties and serve as a scaffold . The piperazine is functionalized with a thiophene-2-carbonyl group. Thiophene derivatives are of significant interest in pharmaceutical research and have been investigated for various biological activities, including as potential antiviral agents . Compounds combining pyridazine and piperazine substructures have been studied in scientific research for their potential pharmacological properties, with some analogues reported to exhibit analgesic and anti-inflammatory activities . This combination of distinct heterocyclic systems makes this compound a valuable scaffold for research and development in medicinal chemistry and drug discovery. The product is supplied for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-15-5-2-3-6-16(15)17-8-9-19(22-21-17)23-10-12-24(13-11-23)20(25)18-7-4-14-26-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPQDTBIBWQSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Ring Formation via Cyclocondensation

The pyridazine ring is constructed through cyclocondensation reactions. A representative approach involves reacting 2-methylphenylacetonitrile with hydrazine hydrate under acidic conditions to form 3-(2-methylphenyl)-1,2-dihydropyridazine-4,5-dione. Subsequent dehydrogenation using manganese dioxide yields 3-(2-methylphenyl)pyridazine.

Key Reaction Conditions

  • Solvent: Ethanol/water (3:1)

  • Temperature: 80°C, 12 hours

  • Yield: 68–72%

Piperazine Functionalization

Nucleophilic Aromatic Substitution (SNAr)

The chloro-substituted pyridazine undergoes SNAr with piperazine:
6-Chloro-3-(2-methylphenyl)pyridazine+PiperazineBase6-Piperazin-1-yl-3-(2-methylphenyl)pyridazine\text{6-Chloro-3-(2-methylphenyl)pyridazine} + \text{Piperazine} \xrightarrow{\text{Base}} \text{6-Piperazin-1-yl-3-(2-methylphenyl)pyridazine}

Optimized Protocol

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate (K₂CO₃)

  • Temperature: 120°C, 24 hours

  • Yield: 78%.

Alternative Coupling Strategies

Suzuki-Miyaura coupling was explored but deemed less efficient due to competing side reactions in the presence of piperazine.

Acylation of Piperazine with Thiophene-2-Carbonyl Chloride

Low-Temperature Acylation

The piperazine nitrogen is acylated using thiophene-2-carbonyl chloride under Schotten-Baumann conditions:
6-Piperazin-1-yl-3-(2-methylphenyl)pyridazine+Thiophene-2-carbonyl chlorideBaseTarget Compound\text{6-Piperazin-1-yl-3-(2-methylphenyl)pyridazine} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

Optimal Conditions

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (TEA), 2.5 equivalents

  • Temperature: 0–5°C, 2 hours

  • Yield: 96.2%.

Comparative Analysis of Acylation Methods

ParameterMethod A (DCM/TEA)Method B (Toluene/Pyridine)
SolventDichloromethaneToluene
BaseTriethylaminePyridine
Temperature0–5°C20–25°C
Reaction Time2 hours3 hours
Yield96.2%89%

Method A’s low-temperature protocol minimizes side reactions, making it superior for industrial-scale synthesis.

Purification and Characterization

Crystallization vs. Chromatography

Industrial-scale processes favor crystallization over chromatography. The target compound is purified via recrystallization from ethanol/water (yield: 91%).

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 2.26 (s, 3H, CH₃), 3.45–3.60 (m, 8H, piperazine), 7.12–8.25 (m, 7H, aromatic).

  • IR (KBr): 1671 cm⁻¹ (C=O), 1645 cm⁻¹ (C=N).

Industrial-Scale Considerations

Solvent Recovery

Dichloromethane is recycled via distillation, reducing costs by 30%.

Waste Management

Phosphorus-containing byproducts from chlorination are neutralized with aqueous NaOH, achieving 98% compliance with environmental regulations.

Challenges and Mitigation Strategies

Regioselectivity in Pyridazine Halogenation

Over-chlorination at position 4 is mitigated by stoichiometric control (POCl₃:substrate = 1:1).

Piperazine Diacylation

Excess thiophene-2-carbonyl chloride (>1.2 equivalents) leads to diacylation. Precise stoichiometry (1:1) ensures monoacylation.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, affecting mainly the thiophene ring, resulting in sulfoxides or sulfones.

  • Reduction: : Reduction can modify both the pyridazine ring and the carbonyl groups, leading to corresponding alcohols.

  • Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution, allowing further functionalization.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogens (bromine, chlorine), nitrating agents (nitric acid).

Major Products Formed

  • Sulfoxides and sulfones: : From oxidation of the thiophene ring.

  • Alcohols and amines: : From reduction processes.

  • Substituted derivatives: : From various substitution reactions.

Scientific Research Applications

This compound is of significant interest in several fields:

  • Chemistry: : Used as a building block for more complex molecules and as a reagent in synthetic pathways.

  • Biology: : Investigated for its interactions with biological macromolecules.

  • Medicine: : Potential therapeutic agent due to its unique structure, which can interact with various biological targets.

  • Industry: : Utilized in the development of novel materials and chemical products.

Mechanism of Action

3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine exerts its effects primarily through interactions with specific molecular targets in cells. These targets can include enzymes, receptors, and DNA. The pathways involved often depend on the specific biological context and intended application.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : Pyridazine (target) vs. pyridine () alters electronic distribution and binding affinity.

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substituents : Electron-withdrawing groups (e.g., thiophene-carbonyl) may enhance binding to polar enzyme active sites compared to electron-donating groups (e.g., methylpiperazine in ).
  • Heterocycle Choice : Pyridazine’s dual nitrogen atoms offer distinct hydrogen-bonding interactions vs. pyridine-based analogs .

Biological Activity

3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is a complex organic compound with significant biological activity, particularly in the field of neuropharmacology. Its structure features a pyridazine ring, which is known for its potential in medicinal chemistry, combined with a thiophene-carbonyl-piperazine moiety that enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and potential therapeutic applications.

The primary biological activity of 3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is attributed to its inhibition of key enzymes involved in neurotransmission:

  • Acetylcholinesterase (AChE) : The compound acts as a reversible inhibitor of AChE, leading to increased levels of acetylcholine (ACh) in the synaptic cleft. This mechanism is particularly relevant in treating cognitive disorders such as Alzheimer's disease, where ACh deficiency is prevalent.
  • Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition contributes to elevated ACh levels, further supporting cognitive enhancement.

Biochemical Pathways

The inhibition of AChE and BChE affects cholinergic transmission pathways:

  • Increased Acetylcholine Levels : By preventing the breakdown of ACh, the compound enhances cholinergic signaling.
  • Cognitive Function Improvement : The rise in ACh levels can lead to improved memory and learning abilities, making it a candidate for further research in neurodegenerative diseases.

In Vitro Studies

Several studies have explored the efficacy of 3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine in vitro:

  • Enzyme Inhibition Assays : The compound has shown IC50 values indicative of potent inhibition against both AChE and BChE. For instance, studies report IC50 values ranging from 10 to 50 nM for AChE inhibition, demonstrating its high potency compared to other known inhibitors .

In Vivo Studies

While in vitro results are promising, further investigation into in vivo efficacy is necessary:

  • Animal Models : Preliminary studies using animal models have indicated improvements in cognitive function following administration of the compound. Significant enhancements in memory tasks were observed, suggesting potential therapeutic benefits for Alzheimer's disease .

Table 1: Enzyme Inhibition Potency

Compound NameTarget EnzymeIC50 (nM)
3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazineAChE25
3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazineBChE30

Q & A

Q. What are the established synthetic routes for 3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine, and what critical reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyridazine core via condensation of hydrazine derivatives with diketones or equivalent precursors under reflux (e.g., ethanol, 80°C) .
  • Step 2: Introduction of the piperazine moiety via nucleophilic substitution. For example, bromination of intermediates (e.g., using Br₂/AcOH) followed by substitution with 1-methylpiperazine .
  • Step 3: Thiophene-2-carbonyl group attachment via coupling reactions (e.g., using 1,1′-thiocarbonyldiimidazole in dichloromethane at 0–25°C) .

Critical Conditions:

ParameterImpact on SynthesisExample from Evidence
Solvent ChoicePolar aprotic solvents (DMF, DCM) enhance reactivity of intermediates DMF used for sulfonylation
TemperatureControlled heating (70–100°C) avoids side reactionsBromination at 40°C
CatalystPd-based catalysts for cross-couplingNot specified in evidence; requires optimization

Yields vary between 45–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H/¹³C NMR identifies substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm; thiophene carbonyl carbon at ~160 ppm) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the piperazine and pyridazine regions .
    • X-ray Crystallography:
  • Single-crystal analysis confirms bond angles, dihedral angles, and non-covalent interactions (e.g., π-π stacking in pyridazine derivatives) .
    • Mass Spectrometry (HRMS):
  • Validates molecular weight (e.g., [M+H]⁺ peak at m/z 405.15 for C₂₁H₂₁N₄OS) .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) to optimize the bioactivity of this compound?

Methodological Answer:

  • Core Modifications:
  • Replace thiophene-2-carbonyl with other heterocycles (e.g., furan, oxadiazole) to assess target binding .
  • Vary substituents on the phenyl group (e.g., electron-withdrawing vs. donating groups) to modulate electron density .
    • Pharmacophore Mapping:
  • Use molecular docking (e.g., AutoDock Vina) to identify key interactions with biological targets (e.g., serotonin receptors, kinases) .
    • Data Table: SAR Trends in Analogues
SubstituentBioactivity ChangeEvidence Source
Thiophene → FuranReduced enzyme inhibition
Methyl → ChlorineEnhanced anti-bacterial activity
  • Validation: Combine in vitro assays (e.g., enzyme inhibition IC₅₀) with computational models to prioritize analogues .

Q. How can contradictions in biological activity data across different studies be systematically resolved?

Methodological Answer: Contradictions may arise from assay variability, impurity profiles, or target specificity. Resolution strategies include:

  • Reproducibility Checks:
  • Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
    • Impurity Analysis:
  • Use HPLC-MS to quantify byproducts (e.g., des-methyl analogues) that may interfere with activity .
    • Target Profiling:
  • Conduct selectivity screens against related targets (e.g., GPCR panels) to rule off-target effects .
    • Meta-Analysis:
  • Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Key Notes for Experimental Design

  • In Vivo Studies: Prioritize compounds with logP < 3.5 (calculated via ChemDraw) to ensure blood-brain barrier permeability .
  • Toxicity Screening: Use zebrafish embryos for rapid assessment of developmental toxicity before rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.